molecular formula C20H18 B1602406 (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene CAS No. 940280-80-8

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

Cat. No. B1602406
CAS RN: 940280-80-8
M. Wt: 258.4 g/mol
InChI Key: IEWYLVULSUMUEM-WOJBJXKFSA-N
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Description

“(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene” is a chemical compound with the empirical formula C20H18 . It has a molecular weight of 258.36 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string C1C=C([C@H]2CC=C([C@@H]12)c3ccccc3)c4ccccc4 . This indicates that the molecule contains two phenyl groups attached to a tetrahydropentalene core.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 104-109°C . The compound exhibits optical activity, with a specific rotation [α]22/D of +451 when measured in chloroform at a concentration of 1 .

Scientific Research Applications

Chiral Diene Ligand in Catalysis

  • Rhodium-Catalyzed Arylation : This compound has been effectively used as a chiral diene ligand in the Rh-catalyzed asymmetric arylation of N-tosylarylimines with arylboronic acids. It has enabled the preparation of a range of highly enantiomerically enriched diarylmethylamines and 3-aryl substituted phthalimidines with excellent enantioselectivity (Wang et al., 2007).

Application in Organic Synthesis

  • 1,4-Addition Reactions : The compound has been utilized as ligands in Rh-catalyzed 1,4-addition of 1-alkenylboronic acids to cyclic enones. The stereochemistry of these reactions was significantly influenced by the steric properties of the aryl groups in the ligand, demonstrating its utility in controlling reaction outcomes (Helbig et al., 2012).
  • Rhodium(I) Catalysis and Ligand Design : It also plays a role in chiral discrimination in Rhodium(I) catalysis. Investigations into 2,5-disubstituted tetrahydropentalenes have provided insights into the design of effective ligands for asymmetric transition-metal-catalyzed reactions (Melcher et al., 2018).

Structural and Electron-Density Studies

  • Crystal and Molecular Structure Analysis : Research on similar tetrahydropentalene derivatives, like 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, has contributed to understanding crystal structures and electron-density distributions in hypervalent compounds, aiding in the study of molecular interactions and bond characteristics (Iwasaki & Akiba, 1984).

Novel Chemical Reactions and Syntheses

  • Cycloadditive Coupling : The compound has been involved in cycloadditive coupling reactions, leading to the formation of novel heterobicycles and annulated pyridazines. Such studies expand the understanding of complex chemical reactions and offer new pathways for synthesizing unique molecular frameworks (Anastassiou & Reichmanis, 1976).

properties

IUPAC Name

(3aS,6aS)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYLVULSUMUEM-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586547
Record name (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

940280-80-8
Record name (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 2
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 3
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 4
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 5
Reactant of Route 5
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 6
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

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